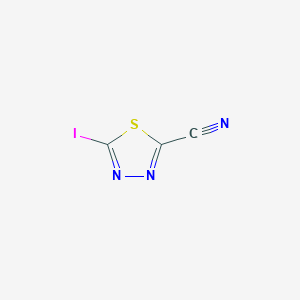

5-Iodo-1,3,4-thiadiazole-2-carbonitrile

Description

Historical Development and Significance of Thiadiazole Chemistry

The exploration of thiadiazole chemistry dates back to the late 19th century. The 1,3,4-thiadiazole (B1197879) ring system was first described by Fischer in 1882, with its fundamental nature being further elucidated by Freund and Kuh in 1890. researchgate.net Much of the early progress in this area was closely linked to the discovery and chemistry of hydrazines. sbq.org.br

The significance of the 1,3,4-thiadiazole nucleus has grown substantially over the decades, primarily driven by its prevalence in pharmacologically active compounds. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.gov This has cemented the 1,3,4-thiadiazole scaffold as a "privileged structure" in drug discovery. Notable examples of commercial drugs incorporating this ring system include the carbonic anhydrase inhibitors Acetazolamide and Methazolamide. rsc.org

Structural Features and Aromaticity of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a planar, electron-deficient aromatic system. chemicalbook.com Its stability and biological activity are largely attributed to its strong aromatic character. rsc.org The key structural and electronic features include:

Aromaticity : The ring contains 6 π-electrons, fulfilling Hückel's rule for aromaticity, which imparts significant stability to the molecule in vivo. rsc.orgkayseri.edu.tr

Electronic Nature : The presence of two electronegative pyridine-like nitrogen atoms and a sulfur atom makes the carbon atoms at the 2- and 5-positions electron-deficient. This renders the ring generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack. chemicalbook.comrsc.org

Basicity : The inductive effect of the sulfur atom, combined with the high aromaticity, results in the 1,3,4-thiadiazole ring being weakly basic. chemicalbook.comrsc.org It is generally stable in acidic media but can undergo ring cleavage under strongly basic conditions. chemicalbook.com

Mesoionic Character : 1,3,4-thiadiazoles can exhibit mesoionic properties, which involves a separation of positive and negative charges within the delocalized π-system. This characteristic can enhance the ability of these molecules to cross biological membranes and interact with target proteins. rsc.orgresearchgate.net

In terms of spectroscopy, the protons on an unsubstituted 1,3,4-thiadiazole ring appear at a significant downfield shift in ¹H NMR spectroscopy (around 9.12 ppm) due to the electron-deficient nature of the ring. chemicalbook.com In ¹³C NMR, the carbon atoms of the ring typically resonate between 150 and 170 ppm. rsc.orgkayseri.edu.tr

Overview of Substituted 1,3,4-Thiadiazole Derivatives in Contemporary Organic Chemistry Research

The functionalization of the 1,3,4-thiadiazole core, particularly at the 2- and 5-positions, has been a major focus of contemporary research, leading to a vast library of compounds with tailored properties. sbq.org.brnih.gov The versatility of this scaffold allows for fine-tuning of its pharmacological effects. researchgate.net

2,5-disubstituted derivatives are the most extensively studied class, with research demonstrating that the nature of the substituent groups dramatically influences the biological activity. sbq.org.brnih.gov For instance, the introduction of aromatic rings, amino groups, and thioether linkages has yielded compounds with potent biological effects. nih.govnih.gov Research has shown that even minor modifications, such as the position of a substituent on an attached phenyl ring, can significantly alter antimicrobial efficacy. sbq.org.br

Below is a table summarizing various classes of substituted 1,3,4-thiadiazole derivatives and their associated research applications.

| Substituent Class | Position(s) | Primary Research Focus / Application | Reference Example |

|---|---|---|---|

| Amino and Aryl/Heteroaryl | 2 and 5 | Anticancer, Antimicrobial, Antitubercular | 2-amino-5-(aryl)-1,3,4-thiadiazoles nih.govresearchgate.net |

| Thiol/Thioether | 2 and/or 5 | Antimicrobial, Diuretic, Anticancer | 5-amino-1,3,4-thiadiazole-2-thiol derivatives mdpi.comjmchemsci.com |

| Amide/Hydroxamate | 2 or 5 | Anticancer (HDAC inhibitors), Anticonvulsant | 2,5-diphenyl-1,3,4-thiadiazole hydroxamates mdpi.com |

| Schiff Bases | 2 or 5 | Antimicrobial, Antiproliferative | Thiadiazoles linked to Schiff bases nih.gov |

| Fused Heterocyclic Systems | - | Antimicrobial, Anticancer | imidazo[2,1-b] sbq.org.brnih.govnih.govthiadiazoles rsc.org |

Specific Research Context and Rationale for Investigating 5-Iodo-1,3,4-thiadiazole-2-carbonitrile

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from established principles of medicinal and synthetic organic chemistry. The molecule serves as a highly valuable and versatile intermediate for the creation of more complex derivatives.

The primary motivations for investigating this specific compound are:

Synthetic Handle for Cross-Coupling Reactions : Aromatic and heteroaromatic iodides are exceptionally useful substrates for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.comacs.orgnih.gov The iodine atom at the 5-position acts as an excellent leaving group, allowing for the strategic introduction of a diverse array of substituents (e.g., aryl, alkyl, alkynyl groups). This capability is crucial in drug discovery for rapidly generating libraries of analogues to explore structure-activity relationships (SAR). nih.gov

Versatility of the Carbonitrile Group : The carbonitrile (cyano) group at the 2-position is a versatile functional group that can be converted into several other important moieties. It can be:

Hydrolyzed to form a carboxylic acid.

Reduced to an aminomethyl group.

Reacted with organometallic reagents to form ketones.

Used to construct other heterocyclic rings.

Scaffold for Novel Derivatives : By combining the reactivity of the iodo group with the synthetic potential of the carbonitrile, this compound represents an ideal starting material. It enables chemists to independently or sequentially modify both the 2- and 5-positions of the thiadiazole ring, leading to the creation of novel and structurally diverse compounds for biological screening. The electron-withdrawing nature of both the iodo and carbonitrile substituents would also significantly influence the electronic properties of the thiadiazole ring, potentially leading to unique biological activities.

In essence, the investigation of this compound is driven by its potential as a key building block for expanding the chemical space around the pharmacologically significant 1,3,4-thiadiazole core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3IN3S |

|---|---|

Molecular Weight |

237.02 g/mol |

IUPAC Name |

5-iodo-1,3,4-thiadiazole-2-carbonitrile |

InChI |

InChI=1S/C3IN3S/c4-3-7-6-2(1-5)8-3 |

InChI Key |

QXDDWWZGBVCGGN-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NN=C(S1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 1,3,4 Thiadiazole 2 Carbonitrile

Precursor Synthesis and Functional Group Introduction Strategies

The initial phase in the synthesis of the target compound is the construction of a suitably functionalized 1,3,4-thiadiazole (B1197879) precursor. This involves forming the heterocyclic ring and then introducing the essential carbonitrile group.

Synthesis of the 1,3,4-Thiadiazole Core Structure

The 1,3,4-thiadiazole scaffold is a common motif in medicinal chemistry, and several reliable methods for its synthesis have been established. sbq.org.brsemanticscholar.orgnih.gov These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

One of the most prevalent and versatile methods is the cyclization of thiosemicarbazide (B42300) derivatives . In this approach, a thiosemicarbazide is reacted with a carboxylic acid or its derivative (such as an acid chloride or ester) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. sbq.org.brmdpi.com The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2,5-disubstituted 1,3,4-thiadiazole ring. sbq.org.br

Another widely used strategy is the cyclization of acylhydrazines or diacylhydrazines . Acylhydrazines can react with sulfur-donating reagents, such as carbon disulfide or isothiocyanates, to form intermediates that subsequently cyclize to the 1,3,4-thiadiazole core. sbq.org.brbu.edu.eg The transformation of pre-formed 1,3,4-oxadiazoles into 1,3,4-thiadiazoles by heating with a sulfur source like phosphorus pentasulfide (P₂S₅) also serves as a viable synthetic route. sbq.org.br

Additional methods include the oxidative cyclization of thiosemicarbazones, often mediated by reagents like ferric chloride (FeCl₃), and the reaction of dithiocarbazates with various electrophiles. sbq.org.br The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Common Synthetic Routes to the 1,3,4-Thiadiazole Core

| Starting Materials | Key Reagents | Description |

|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | POCl₃, H₂SO₄ | Dehydrative cyclization of an acylthiosemicarbazide intermediate. |

| Acylhydrazine & Carbon Disulfide | Base | Formation and subsequent cyclization of a dithiocarbazate intermediate. |

| 1,3,4-Oxadiazole | P₂S₅ | Thionation and rearrangement of the oxadiazole ring. |

Introduction of the Carbonitrile Moiety

With the thiadiazole core established, the next critical step is the introduction of the carbonitrile (-CN) group at the 2-position. A direct and efficient method for achieving this involves the use of a tetrazole-containing precursor.

A reported synthesis of 5-cyano-1,3,4-thiadiazoles utilizes 5-substituted tetrazoles as starting materials. These tetrazoles react with Appel's salt (triphenylphosphine dichloride) to generate hydrazonoyl chlorides. Subsequent treatment of these intermediates with triphenylphosphine (B44618) leads to the formation of the 5-cyano-1,3,4-thiadiazole in high yield. This transformation provides a robust pathway to install the carbonitrile functionality onto the pre-formed heterocyclic scaffold, yielding the key precursor, 1,3,4-thiadiazole-2-carbonitrile (B8798023).

Regioselective Iodination Techniques on the Thiadiazole Scaffold

The final stage in the synthesis is the regioselective introduction of an iodine atom at the 5-position of the 1,3,4-thiadiazole-2-carbonitrile intermediate. This is a challenging transformation due to the electron-deficient nature of the thiadiazole ring, which is further deactivated by the electron-withdrawing carbonitrile group. nih.gov Two primary strategies are considered for this C-I bond formation: direct iodination and halogen exchange.

Direct Iodination Protocols

Direct C-H iodination of electron-deficient heterocycles is notoriously difficult. Standard electrophilic iodinating reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) are often not reactive enough to functionalize such deactivated systems. acs.orgnih.gov

To overcome this low reactivity, more potent iodinating systems are required. These typically involve the activation of molecular iodine with strong oxidizing agents or the use of NIS in conjunction with strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH). acs.org For instance, a mixture of I₂ and silver salts (e.g., AgOTs, AgOAc) can generate a more electrophilic iodine species capable of iodinating certain less-reactive heterocycles. nih.gov However, these harsh conditions can lead to issues with functional group tolerance and may result in a lack of regioselectivity, potentially yielding mixtures of products. For a substrate like 1,3,4-thiadiazole-2-carbonitrile, achieving selective iodination at the C-5 position while preserving the carbonitrile group would require careful optimization of reagents and conditions.

Halogen Exchange Reactions for C-I Bond Formation

A more reliable and widely used method for introducing iodine onto an aromatic or heteroaromatic ring, particularly when direct iodination is challenging, is through a halogen exchange reaction, commonly known as the Finkelstein reaction. wikipedia.orgsciencemadness.org This SNAr-type reaction involves substituting a different halogen, typically bromine or chlorine, with iodine.

This strategy is highly applicable to the synthesis of 5-iodo-1,3,4-thiadiazole-2-carbonitrile due to the availability of the precursor 5-bromo-1,3,4-thiadiazole-2-carbonitrile (B1394558) . lookchem.comchemicalbook.com The classic Finkelstein conditions involve treating the bromo-precursor with an iodide salt, most commonly sodium iodide (NaI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in In the case of acetone, the reaction is driven to completion by the precipitation of the less soluble sodium bromide (NaBr). wikipedia.orgsciencemadness.org

For less reactive heteroaryl halides, the reaction may require catalysts. Copper(I) salts, often in combination with diamine ligands, and nickel complexes have been shown to effectively catalyze the aromatic Finkelstein reaction, allowing the transformation to occur under milder conditions and with a broader substrate scope. wikipedia.orgresearchgate.net

Reaction Scheme: Halogen Exchange

This two-step approach—synthesis of the bromo-derivative followed by halogen exchange—often provides a more regioselective and higher-yielding route to the desired iodo-compound compared to direct iodination.

Optimization and Efficiency Considerations in Iodination

For the more practical halogen exchange (Finkelstein) reaction, optimization focuses on several factors to maximize yield and reaction rate.

Table 2: Optimization Parameters for the Finkelstein Reaction

| Parameter | Considerations | Typical Conditions/Examples |

|---|---|---|

| Iodide Source | Solubility and reactivity of the cation-anion pair. | Sodium iodide (NaI) is most common; potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) can also be used. wikipedia.org |

| Solvent | Must dissolve the iodide salt but preferably not the halide byproduct. Polar aprotic solvents are typical. | Acetone is classic for precipitating NaBr/NaCl. DMF, DMSO, or NMP are used for less reactive substrates requiring higher temperatures. wikipedia.orgiitk.ac.in |

| Temperature | Reaction rates are temperature-dependent. Higher temperatures are needed for less reactive aryl/heteroaryl halides. | Room temperature to reflux conditions (e.g., acetone at ~56°C; DMF at >100°C). |

| Catalyst | Required for unreactive substrates where the SNAr mechanism is slow. | CuI with diamine ligands; Nickel complexes (e.g., NiBr₂ with phosphine (B1218219) ligands). wikipedia.orgresearchgate.net |

| Concentration | A large excess of the iodide salt can help drive the equilibrium toward the product. | 1.5 to 5 equivalents of NaI are commonly employed. |

By carefully selecting the appropriate combination of these parameters, the halogen exchange reaction on 5-bromo-1,3,4-thiadiazole-2-carbonitrile can be fine-tuned to efficiently produce the target compound, this compound, in high purity and yield.

Emerging and Sustainable Synthetic Approaches

The development of synthetic routes for heterocyclic compounds, such as this compound, is increasingly guided by the principles of green chemistry. These emerging methodologies aim to reduce environmental impact, improve energy efficiency, and enhance reaction safety and atom economy. This section explores several advanced synthetic strategies that represent the forefront of sustainable chemical manufacturing applicable to the 1,3,4-thiadiazole scaffold.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. By directly coupling with polar molecules, microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. semanticscholar.orgnih.govwjarr.com

In the context of 1,3,4-thiadiazole synthesis, microwave-assisted methods have been successfully employed for various cyclization and condensation reactions. For instance, the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) has been achieved under solvent-free microwave irradiation, showcasing the efficiency and environmental benefits of this technique. semanticscholar.org Research has demonstrated that reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave conditions, with yields improving significantly. nih.govwjarr.com For example, the condensation of thiosemicarbazide with various carboxylic acids or their derivatives to form the thiadiazole ring is a common step that is greatly accelerated by microwave energy. nanobioletters.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiadiazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-substituted benzamides | Microwave | 3-5 min | 85-94% | semanticscholar.org |

| N-substituted benzamides | Conventional | 4-6 h | 65-75% | semanticscholar.org |

| Triazolo-thiadiazoles | Microwave | 10-25 min | ~97% | nih.gov |

| Triazolo-thiadiazoles | Conventional | 290 min | ~78% | nih.gov |

| Indole-thiadiazoles | Microwave | 3-5 min | 82-88% | nih.gov |

Ultrasonic Irradiation Techniques

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can enhance reaction rates and yields.

The application of ultrasound in the synthesis of 1,3,4-thiadiazole derivatives has proven to be an effective and eco-friendly approach. tandfonline.comresearchgate.nettandfonline.com It offers benefits such as greater product purity, lower operational costs, high yields, and simplified workup procedures compared to traditional methods. tandfonline.comtandfonline.com Notably, many ultrasound-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. tandfonline.comresearchgate.net One study reported an efficient multicomponent synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids under ultrasonic irradiation, achieving excellent yields (91–97%) in short reaction times (55–65 min) without the need for a catalyst. researchgate.net

Table 2: Efficacy of Ultrasonic Irradiation in Thiadiazole Synthesis

| Reaction Type | Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | Ethanol, 50 °C | 55-65 min | 91-97% | Catalyst-free, High atom economy | researchgate.net |

| Condensation | Solvent-free | Not specified | High | Ecofriendly, Simple workup | tandfonline.com |

| Cyclization | Not specified | Short | High | Greater purity, Lower cost | tandfonline.com |

Metal-Free and Catalyst-Free Methodologies

The development of synthetic methods that avoid the use of metal catalysts is a key goal in green chemistry, as it eliminates concerns related to metal toxicity, cost, and contamination of the final product. Catalyst-free approaches, in general, simplify purification processes and reduce chemical waste.

Several metal-free strategies have been reported for the synthesis of the 1,3,4-thiadiazole ring. One notable method involves the transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Furthermore, photocatalytic methods offer a mild and metal-free alternative, using light to drive chemodivergent syntheses of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. organic-chemistry.org In some cases, reactions can proceed without any catalyst under specific conditions, such as the previously mentioned ultrasound-assisted multicomponent synthesis. researchgate.net These approaches are operationally simple and demonstrate compatibility with a wide range of functional groups. organic-chemistry.org

Multicomponent Reactions (MCRs) for Thiadiazole Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov

The 1,3,4-thiadiazole core is well-suited for assembly via MCRs. For example, a one-pot, three-component reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid has been developed to create complex molecular hybrids. nih.govdntb.gov.ua This strategy streamlines the synthetic process by avoiding the isolation of intermediates, thereby saving time, solvents, and resources. The combination of MCRs with other green techniques, such as ultrasonic irradiation, can lead to even more efficient and sustainable protocols for synthesizing libraries of thiadiazole derivatives. researchgate.net

Table 3: Example of a Multicomponent Reaction for Thiadiazole Hybrids

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 5-substituted phenyl-1,3,4-thiadiazol-2-amines | Substituted benzaldehydes | 2-mercaptoacetic acid | 1,3,4-thiadiazole-thiazolidine-4-one hybrids | One-pot, Efficient | nih.gov |

| Pyrazole-4-carbaldehyde | 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | 2-mercaptoacetic acid | 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids | Ultrasound-assisted, Catalyst-free | researchgate.net |

Green Solvent Utilization and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional reliance on volatile organic compounds (VOCs) has prompted research into greener alternatives such as water, ethanol, or ionic liquids. An even more sustainable approach is to eliminate the solvent entirely.

Many modern synthetic methods for 1,3,4-thiadiazoles incorporate these principles. researchgate.netbohrium.com As noted, both microwave-assisted and sonochemical methods are frequently conducted under solvent-free conditions. semanticscholar.orgtandfonline.comsci-hub.st For example, the thionation of N,N'-acylhydrazines with Lawesson's reagent can be performed under solvent-free conditions using microwave irradiation to produce 1,3,4-thiadiazoles. sci-hub.st When solvents are necessary, the use of environmentally benign options is preferred. Research on the synthesis of 1,3,4-thiadiazole derivatives has explored the use of ionic liquids as recyclable solvent media, which can facilitate product isolation and catalyst reuse. sbq.org.br These solvent-free or green-solvent approaches significantly reduce waste and the environmental hazards associated with chemical synthesis.

Reaction Mechanisms and Transformational Chemistry of 5 Iodo 1,3,4 Thiadiazole 2 Carbonitrile

Reactivity Profile of the Iodine Substituent

The iodine atom attached to the C-5 position of the thiadiazole ring is an excellent leaving group, making this position a prime site for substitution and coupling reactions. The inherent aromaticity and electron-withdrawing character of the thiadiazole ring system facilitate these transformations.

The 5-iodo-1,3,4-thiadiazole core is susceptible to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing properties of both the nitrile group and the heterocyclic nitrogen atoms render the C-5 carbon atom highly electrophilic and thus activated for attack by nucleophiles. This allows for the displacement of the iodide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

For instance, reacting 5-iodo-1,3,4-thiadiazole-2-carbonitrile with secondary amines like piperidine (B6355638) or benzyl (B1604629) piperidine in a suitable solvent can yield the corresponding 5-(substituted-amino)-1,3,4-thiadiazole-2-carbonitriles. nih.gov These reactions are typically promoted by a base and may require heating to proceed to completion. The SNAr strategy has been effectively used to introduce aminated and alkoxyl groups onto similar thiadiazole platforms. rsc.orgrsc.org

Table 1: Examples of SNAr Reactions on Halogenated Thiadiazole Analogs

| Nucleophile | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Secondary Amines | TEA, Dry Benzene, Reflux | 5-Amino-1,3,4-thiadiazole | nih.gov |

| Thiourea Derivatives | Anhydrous Sodium Acetate, Absolute Ethanol, Reflux | 5-(Thiazolyl)-1,3,4-thiadiazole | nih.gov |

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, providing a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. This has made this compound a valuable substrate for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon single bonds by coupling the iodo-thiadiazole with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. This methodology has been successfully applied to various halogenated thiadiazoles to produce 5-aryl-1,3,4-thiadiazoles. nih.govresearchgate.netopenreviewhub.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Thiadiazoles

| Catalyst | Base | Solvent System | Temperature | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene/H2O/MeOH | Reflux | 3,5-Diaryl-1,2,4-thiadiazole | nih.gov |

| Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 80 °C | 2,5-Bis(arylphenyl)-1,3,4-thiadiazole | researchgate.net |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond between the C-5 position of the thiadiazole and a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the iodo-thiadiazole with an alkene to form a substituted alkene, creating a new carbon-carbon bond at the C-5 position. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This transformation follows a Pd(0)/Pd(II) catalytic cycle and is a key method for the vinylation of aryl halides. wikipedia.orglibretexts.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. wikipedia.org

The iodine substituent can be removed or transformed into a more reactive functional group through reduction or halogen-metal exchange.

Reduction: The carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively replacing the iodine atom with hydrogen. This can be achieved using various reducing agents, such as iron in the presence of an ammonium (B1175870) salt. nih.gov This de-iodination reaction is useful when the iodine atom is used as a temporary directing group or when the parent unsubstituted thiadiazole is the desired product.

Halogen-Metal Exchange: This fundamental reaction converts the organic halide into a highly reactive organometallic intermediate. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of the iodine atom for a lithium atom. wikipedia.orgnih.govrsc.org The resulting 5-lithio-1,3,4-thiadiazole-2-carbonitrile is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the C-5 position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.orgharvard.edu

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group at the C-2 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and cycloaddition reactions.

The nitrile group can be converted into a carboxylic acid or an amide, which are valuable intermediates for further functionalization.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 1,3,4-thiadiazole-2-carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Amidation: The conversion of the nitrile to an amide (1,3,4-thiadiazole-2-carboxamide) can be achieved under controlled conditions. For example, partial hydrolysis can be used, or the nitrile can be reacted with reagents that facilitate hydration. The resulting amides are important, as many 1,3,4-thiadiazole-2-amide derivatives have been synthesized and investigated for their biological properties. mdpi.compjps.pk

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, allowing for the construction of new heterocyclic rings fused to or substituted on the thiadiazole core. thieme-connect.de A notable example is the [3+2] cycloaddition with 1,3-dipoles like nitrilimines. This strategy has been used to synthesize various functionalized 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.gov

Reactivity and Stability of the 1,3,4-Thiadiazole Ring System

Electrophilic Substitution Considerations (Theoretical)

Electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is generally difficult due to the low electron density at the carbon atoms. The presence of two pyridine-like nitrogen atoms withdraws electron density from the ring, deactivating it towards attack by electrophiles. jmchemsci.com

In the case of This compound , the substituents on the ring further influence its reactivity. Both the iodo and the carbonitrile groups are electron-withdrawing, further decreasing the electron density of the thiadiazole ring and making electrophilic substitution even less favorable.

Theoretical Reactivity Indices:

The table below summarizes the expected influence of the substituents on the electrophilic substitution of the 1,3,4-thiadiazole ring.

| Substituent | Position | Electronic Effect | Impact on Electrophilic Substitution |

| Iodo | 5 | Inductively withdrawing, weakly deactivating | Further deactivates the ring |

| Carbonitrile | 2 | Strongly withdrawing (inductive and resonance) | Strongly deactivates the ring |

Ring-Opening and Rearrangement Processes

The 1,3,4-thiadiazole ring, while stable in acidic conditions, is susceptible to ring-opening reactions under strongly basic conditions. jmchemsci.com This is attributed to the electron deficiency of the ring carbons, which makes them susceptible to attack by strong nucleophiles like hydroxide (B78521) ions.

For This compound , the presence of two strong electron-withdrawing groups would theoretically make the ring even more susceptible to nucleophilic attack and subsequent ring cleavage. The iodine atom at the 5-position is a good leaving group, which could facilitate nucleophilic substitution reactions. However, under harsh basic conditions, attack on the ring carbons leading to fission is a plausible pathway.

Documented rearrangement processes for the 1,3,4-thiadiazole ring itself are not common under typical reaction conditions due to its aromatic stability. However, rearrangements can be induced under specific conditions or with particular substitution patterns, often involving cleavage and re-cyclization pathways. There are no specific documented ring-opening or rearrangement processes for this compound in the reviewed literature.

Mechanistic Investigations through Kinetic and Spectroscopic Studies

Mechanistic investigations of the reactions of 1,3,4-thiadiazole derivatives often involve a combination of kinetic and spectroscopic studies to elucidate reaction pathways and intermediates.

Kinetic Studies:

Kinetic studies are instrumental in determining the rate and order of a reaction, providing insights into the mechanism. For 1,3,4-thiadiazoles, kinetic studies of nucleophilic aromatic substitution (SNAr) reactions have been of particular interest. The rate of substitution is influenced by the nature of the leaving group, the nucleophile, and the substituents on the thiadiazole ring.

In the context of This compound , the iodine atom is a relatively good leaving group. Kinetic studies of nucleophilic substitution at the 5-position would likely reveal a reaction rate dependent on the concentrations of both the thiadiazole substrate and the nucleophile, consistent with a bimolecular SNAr mechanism. The strong electron-withdrawing effect of the 2-carbonitrile group would be expected to significantly accelerate the rate of nucleophilic attack at the 5-position by stabilizing the negatively charged Meisenheimer-like intermediate.

Spectroscopic Studies:

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass Spectrometry are crucial for identifying reactants, intermediates, and products, thereby providing structural evidence for proposed reaction mechanisms.

NMR Spectroscopy: 1H and 13C NMR are used to characterize the structure of substituted 1,3,4-thiadiazoles. acs.orgresearchgate.net In a reaction involving this compound, monitoring the changes in the chemical shifts of the ring carbons, particularly C5, could provide evidence for the progress of a substitution reaction. The formation of intermediates might also be detected by in-situ NMR studies under controlled conditions.

IR Spectroscopy: The characteristic vibrational frequencies of the C≡N group (around 2230 cm-1) and the C=N and C-S bonds within the thiadiazole ring can be monitored to follow the course of a reaction. ekb.eg Disappearance of the C-I vibrational mode and the appearance of new bands corresponding to the bond formed with the incoming nucleophile would be indicative of a substitution reaction.

Mass Spectrometry: This technique is invaluable for identifying the molecular weights of products and intermediates, helping to confirm the outcome of a reaction.

The table below provides typical spectroscopic data ranges for substituted 1,3,4-thiadiazoles.

| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber |

| 13C NMR | C2 of thiadiazole ring | δ 160-170 ppm |

| 13C NMR | C5 of thiadiazole ring | δ 155-165 ppm |

| IR | C≡N stretch | 2220-2260 cm-1 |

| IR | C=N stretch (ring) | 1600-1650 cm-1 |

While specific kinetic and detailed spectroscopic studies on the reaction mechanisms of This compound are not extensively reported, the general reactivity patterns of 5-halo-1,3,4-thiadiazoles strongly suggest that nucleophilic aromatic substitution would be a primary reaction pathway, the mechanism of which could be thoroughly investigated using the aforementioned techniques.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Iodo-1,3,4-thiadiazole-2-carbonitrile, a combination of ¹³C and ¹⁵N NMR experiments would provide a complete picture of the molecular framework.

Given that this compound lacks hydrogen atoms, ¹H NMR spectroscopy would not be applicable for its direct structural analysis. However, it would be crucial for identifying any proton-containing impurities.

¹³C NMR spectroscopy is fundamental for identifying the carbon framework. The 1,3,4-thiadiazole (B1197879) ring contains two distinct carbon atoms (C2 and C5), and the molecule also possesses a nitrile carbon. The expected chemical shifts for these carbons are influenced by the electronegativity of the adjacent nitrogen, sulfur, and iodine atoms, as well as the electron-withdrawing nature of the nitrile group.

For substituted 1,3,4-thiadiazoles, the carbon atoms of the heterocyclic ring typically resonate in the downfield region of the spectrum, often between 150 and 170 ppm researchgate.netdergipark.org.tr. The carbon atom at the 2-position (C2), bonded to the electron-withdrawing nitrile group, is expected to be significantly deshielded. The carbon at the 5-position (C5), bonded to the iodine atom, would also be deshielded, with its precise chemical shift influenced by the heavy atom effect of iodine. The nitrile carbon is expected to appear in its characteristic region, typically between 110 and 120 ppm.

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Influencing Factors |

| C2 (Thiadiazole ring) | 150 - 170 | Attached to nitrile group and two nitrogen atoms. |

| C5 (Thiadiazole ring) | 150 - 170 | Attached to iodine, sulfur, and nitrogen atoms. |

| C≡N (Nitrile) | 110 - 120 | Characteristic chemical shift for nitrile carbons. |

¹⁵N NMR spectroscopy would provide valuable information about the electronic environment of the three nitrogen atoms in the 1,3,4-thiadiazole ring and the nitrile group. The two nitrogen atoms in the thiadiazole ring are in different chemical environments and would be expected to show distinct chemical shifts. The nitrile nitrogen would also have a characteristic resonance.

While ¹H-based 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not directly applicable due to the absence of protons, HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would be invaluable. An inverse-detected ¹H-¹³C HMBC experiment could reveal long-range couplings between any residual protons in the solvent or trace impurities and the carbon atoms of the molecule, aiding in the assignment of the ¹³C signals. More advanced techniques, such as ¹³C-¹⁵N HMBC, could directly probe the connectivity between the carbon and nitrogen atoms, confirming the ring structure and the position of the nitrile group.

As this compound is a planar, rigid heterocyclic system, it does not have significant conformational flexibility that would be typically studied by NMR. Rotational isomerism is not a factor in this molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule.

The 1,3,4-thiadiazole ring has several characteristic vibrational modes. These include C=N stretching, C-S stretching, and ring breathing modes. The C=N stretching vibration in 1,3,4-thiadiazole derivatives is typically observed in the region of 1600-1650 cm⁻¹ researchgate.net. The exact position of these bands would be influenced by the electronic effects of the iodo and nitrile substituents.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=N Stretch | 1600 - 1650 |

| Ring Vibrations | 1000 - 1500 |

| C-S Stretch | 600 - 800 |

The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum. The C≡N stretching vibration is typically found in the range of 2220-2260 cm⁻¹ uomustansiriyah.edu.iq. For nitriles conjugated with a heterocyclic ring, this peak is often sharp and intense, making it a reliable diagnostic tool for the presence of the nitrile functionality.

The carbon-iodine (C-I) stretching frequency is expected to appear at the lower end of the infrared spectrum due to the large mass of the iodine atom. The C-I stretch is typically observed in the range of 500-600 cm⁻¹ chemistrytalk.org. This absorption may be weak and could be coupled with other low-frequency vibrations, sometimes making it difficult to assign definitively without the aid of computational calculations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, this method would confirm its elemental composition and provide insights into its chemical stability through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a synthesized compound by providing its exact mass with high precision. This technique is routinely used to confirm the structures of 1,3,4-thiadiazole derivatives. nih.govresearchgate.net For this compound (C₃IN₃S), HRMS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion. The experimentally determined exact mass would then be compared to the theoretically calculated mass to confirm the elemental formula.

Interactive Table 1: Predicted HRMS Data for [M+H]⁺ Adduct of this compound (Note: This table is predictive, as experimental data is not available.)

| Adduct Ion | Molecular Formula | Calculated m/z |

| [C₃HIN₃S]⁺ | C₃HIN₃S | 237.8963 |

Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of a molecular ion, which helps in structural elucidation. The fragmentation of 1,3,4-thiadiazole derivatives typically involves the cleavage of the heterocyclic ring. nih.gov For this compound, the major fragmentation pathways would likely involve the loss of the iodine atom, the cyano group, or the decomposition of the thiadiazole ring itself. nih.gov

Common fragmentation steps for related thiadiazoles include the breaking of the N-S and C-S bonds within the ring, leading to characteristic fragment ions. nih.gov The presence of the highly electronegative iodine atom would also influence the fragmentation, potentially leading to a stable fragment through the loss of an iodine radical.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Geometry and Bond Parameters

A successful single-crystal X-ray diffraction analysis of this compound would yield a complete set of bond lengths and angles. The 1,3,4-thiadiazole ring is known to be planar, and the analysis would confirm this planarity. Key parameters of interest would be the C-I, C-S, N-N, and C-N bond lengths and the internal angles of the thiadiazole ring.

Interactive Table 2: Representative Bond Parameters for Substituted 1,3,4-Thiadiazole Derivatives (Note: This table contains representative data from related structures, as specific data for this compound is not available. Values are in Angstroms (Å) for bond lengths and degrees (°) for bond angles.)

| Bond/Angle | Typical Value Range |

| C-S | 1.70 - 1.75 Å |

| C=N | 1.30 - 1.35 Å |

| N-N | 1.35 - 1.40 Å |

| C-C (ring-substituent) | 1.45 - 1.50 Å |

| S-C-N (in-ring) | 110 - 115° |

| C-N-N (in-ring) | 110 - 115° |

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For this compound, significant intermolecular forces would be anticipated.

Halogen Bonding: A prominent interaction would likely be halogen bonding, a directional interaction involving the electrophilic region (σ-hole) on the iodine atom and a nucleophilic site on an adjacent molecule, such as a nitrogen or sulfur atom. unica.it This type of interaction is a powerful tool in crystal engineering and is frequently observed in iodine-containing organic compounds. nih.gov The C-I···N or C-I···S interactions would play a crucial role in the supramolecular assembly of the crystal structure.

Hydrogen Bonding: Although the primary structure of this compound lacks classical hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds could be present, contributing to the stability of the crystal packing. In derivatives of 1,3,4-thiadiazole, intermolecular hydrogen bonds involving ring nitrogen atoms are common. nih.gov

Theoretical and Computational Chemistry Studies on 5 Iodo 1,3,4 Thiadiazole 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic structure. These calculations help predict molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict structural parameters like bond lengths and bond angles. nih.gov

For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations are typically performed using hybrid functionals such as B3LYP, often paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov An optimization calculation for 5-Iodo-1,3,4-thiadiazole-2-carbonitrile would yield the precise geometry of its ground state. The planarity of the thiadiazole ring and the orientation of the iodo and carbonitrile substituents would be determined.

To illustrate, the table below presents DFT-calculated structural parameters for a related 1,3,4-thiadiazole ring system, showcasing the type of data obtained from geometry optimization. universci.com

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N | 1.304 |

| N-N | 1.366 | |

| S-C (adjacent to N-N) | 1.768 | |

| S-C (adjacent to substituent) | 1.740 | |

| Bond Angle | C-S-C | 85.84 |

| C-N-N | 113.80 | |

| N-N-C | 113.01 | |

| S-C-N | 114.09 |

Note: The data in this table is for a representative 1,3,4-thiadiazole structure and not for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The following table shows illustrative FMO data calculated for other 1,3,4-thiadiazole derivatives. dergipark.org.tr

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiadiazole Derivative A | -6.50 | -1.85 | 4.65 |

| Thiadiazole Derivative B (with NO2 group) | -7.15 | -2.90 | 4.25 |

| Thiadiazole Derivative C (with Cl group) | -6.80 | -2.10 | 4.70 |

Note: The data is for representative 1,3,4-thiadiazole structures to illustrate the concept and is not for this compound.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, an EPS map would likely show significant negative potential around the nitrogen atoms of the thiadiazole ring and the nitrogen of the nitrile group, as these are highly electronegative atoms with lone pairs of electrons. The iodine atom is particularly interesting; while halogens are electronegative, large halogens like iodine can exhibit a region of positive electrostatic potential on their outermost surface opposite the covalent bond. This phenomenon, known as a "sigma-hole," allows the iodine to act as a halogen bond donor, an important non-covalent interaction in crystal engineering and molecular recognition.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman). These predictions serve as a powerful aid in the interpretation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.govresearchgate.net

While this method is generally reliable, studies on 1,3,4-thiadiazoles have shown that the presence of sulfur can sometimes lead to larger deviations between calculated and experimental values compared to other heterocyclic systems. researchgate.net Nevertheless, the predictions are crucial for assigning peaks in complex spectra. For this compound, calculations would predict the chemical shifts for the two carbon atoms in the thiadiazole ring and the carbon of the nitrile group. The electron-withdrawing effects of the iodo and nitrile substituents would cause these carbons to resonate at a downfield (higher ppm) position.

The table below provides an example of how theoretical and experimental ¹³C NMR data are compared for 1,3,4-thiadiazole derivatives. rsc.org

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Thiadiazole C2 | 164.2 | 165.1 |

| Thiadiazole C5 | 160.1 | 161.0 |

| Aromatic C (attached to ring) | 130.5 | 131.2 |

Note: Data is for a representative 5-substituted-1,3,4-thiadiazole and not the specific iodo-carbonitrile derivative.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in an experimental spectrum. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental data. dergipark.org.tr

A vibrational analysis of this compound would predict the frequencies for key functional groups. The most characteristic vibrations would include:

C≡N stretch: A strong, sharp band typically appearing in the 2220-2260 cm⁻¹ region of the IR spectrum.

C-I stretch: A vibration expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

Thiadiazole ring modes: A series of characteristic stretching and bending vibrations for the C=N, C-N, and C-S bonds within the heterocyclic ring, typically found in the 1600-800 cm⁻¹ region.

The following table shows a comparison of calculated and experimental vibrational frequencies for a related thiadiazole compound, demonstrating the utility of these calculations in spectral assignment. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400 | 3415 |

| C=N Stretch | 1610 | 1625 |

| Ring Stretch | 1450 | 1460 |

| C-S Stretch | 850 | 855 |

Note: The assignments are for a representative 1,3,4-thiadiazole-2-thione and not this compound.

Information regarding "this compound" is currently unavailable in published scientific literature.

A thorough search of scientific databases and computational chemistry literature has revealed no specific theoretical or computational studies focused on the compound "this compound." Consequently, it is not possible to generate a scientifically accurate article detailing the reaction pathway modeling, transition state analysis, or molecular docking studies for this specific molecule as requested.

The provided outline requires detailed research findings, including data on reaction mechanisms, energetic profiles, and theoretical binding modes. As no published research exists for "this compound," any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.

While computational studies have been conducted on a variety of other 1,3,4-thiadiazole derivatives, these findings cannot be directly extrapolated to the iodo- and carbonitrile-substituted version in a way that would be factually sound. Each unique combination of substituents on the thiadiazole ring results in a distinct electronic and steric profile, which in turn dictates its chemical reactivity and intermolecular interactions.

Therefore, the specific data required to populate the requested sections on:

Molecular Docking and Intermolecular Interaction Studies

...is not present in the available scientific record for "this compound."

Derivatization and Scaffold Engineering of 5 Iodo 1,3,4 Thiadiazole 2 Carbonitrile

Synthesis of Structurally Diverse Thiadiazole Analogs via C-I Functionalization

The carbon-iodine (C-I) bond at the 5-position of the 1,3,4-thiadiazole (B1197879) ring serves as a versatile handle for the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are the cornerstone of this functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Introduction of Carbon-Carbon Bonded Substituents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been instrumental in forging new carbon-carbon bonds at the 5-position of the thiadiazole ring. These reactions allow for the introduction of various aryl, heteroaryl, and alkynyl moieties, thereby modulating the electronic and steric properties of the parent molecule.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, has been successfully employed for the arylation and heteroarylation of iodo-thiadiazoles. For instance, the reaction of 5-iodo-1,3,4-thiadiazole derivatives with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 5-aryl-1,3,4-thiadiazoles in good to excellent yields. The reaction conditions are generally mild and tolerate a wide range of functional groups.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |

This is an interactive data table based on representative Suzuki-Miyaura coupling reactions of iodo-thiadiazole derivatives.

The Sonogashira coupling reaction provides a direct route to 5-alkynyl-1,3,4-thiadiazoles by reacting the iodo-thiadiazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is particularly valuable for the synthesis of conjugated systems and has been applied to various iodo-substituted heterocycles. nih.gov

| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | DBU | DMF | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 82 |

This is an interactive data table based on representative Sonogashira coupling reactions of iodo-thiadiazole derivatives.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The introduction of heteroatom-containing substituents at the 5-position of the thiadiazole ring can be achieved through various methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov This methodology allows for the coupling of 5-iodo-1,3,4-thiadiazoles with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 88 |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 91 |

| 3 | Pyrrolidine | PdCl₂(dppf) | dppf | NaOtBu | THF | 85 |

This is an interactive data table based on representative Buchwald-Hartwig amination reactions of iodo-thiadiazole derivatives.

Nucleophilic aromatic substitution (SNA r) offers an alternative pathway for the formation of C-N, C-O, and C-S bonds, particularly when the thiadiazole ring is activated by electron-withdrawing groups. The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates the displacement of the iodide by strong nucleophiles such as amines, alkoxides, and thiolates. nih.gov

Modification of the Carbonitrile Group for Novel Functionalities

The carbonitrile group at the 2-position of the thiadiazole ring is a versatile functional group that can be transformed into a variety of other functionalities, providing a gateway to novel derivatives with diverse chemical properties.

Conversion to Carboxylic Acids, Amides, or Amidines

The hydrolysis of the nitrile group offers a straightforward route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. lumenlearning.com

The conversion of the nitrile to an amide can be accomplished through partial hydrolysis under controlled conditions. Alternatively, the Radziszewski reaction, which involves the reaction of the nitrile with hydrogen peroxide in an alkaline medium, can be employed for the synthesis of amides.

Amidines can be synthesized from nitriles via the Pinner reaction, which involves the reaction of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by treatment with an amine. Direct addition of amines to nitriles to form amidines can also be achieved, often requiring a catalyst. researchgate.netgoogle.com

Cyclization Reactions of the Nitrile to Form New Heterocycles

The carbonitrile group can participate in cyclization reactions to form new heterocyclic rings fused to or appended to the thiadiazole core. A prominent example is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) to form a tetrazole ring. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid and provides a convenient route to 5-(1,3,4-thiadiazol-2-yl)tetrazoles.

Development of Conjugated Systems Incorporating the 5-Iodo-1,3,4-thiadiazole-2-carbonitrile Scaffold

The this compound scaffold is an attractive building block for the construction of extended π-conjugated systems. The electron-withdrawing nature of both the 1,3,4-thiadiazole ring and the carbonitrile group makes this scaffold a potent acceptor unit in donor-acceptor architectures. The presence of the iodo group allows for the facile introduction of various π-conjugated moieties through cross-coupling reactions, enabling the fine-tuning of the optical and electronic properties of the resulting materials.

The synthesis of conjugated oligomers and polymers incorporating the this compound unit can be achieved through iterative cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling. These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for tunable emission colors and charge transport properties.

Furthermore, the derivatization of this scaffold has led to the development of novel dyes with interesting photophysical properties. For instance, the introduction of electron-donating groups at the 5-position via C-I functionalization can lead to molecules with significant intramolecular charge transfer character, resulting in strong absorption and emission in the visible region of the electromagnetic spectrum.

Combinatorial Chemistry Approaches for Library Generation (Theoretical Framework)

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and materials science. For a molecule such as this compound, its bifunctional nature, possessing both an iodo and a carbonitrile group, presents a rich platform for combinatorial derivatization. The theoretical framework for generating a diverse library of compounds from this scaffold hinges on the strategic and orthogonal reactivity of these two functional groups. This allows for the systematic introduction of a wide array of chemical moieties, leading to a large and structurally diverse collection of novel molecules.

The core principle of a combinatorial approach is to perform a large number of reactions in parallel, where each reaction vessel contains a unique combination of reactants. In the context of this compound, this can be conceptualized as a two-dimensional matrix where one axis represents the diversification of the iodo group and the other axis represents the modification of the carbonitrile group.

Diversification at the 5-Iodo Position:

The iodo group on the 1,3,4-thiadiazole ring is a versatile handle for a variety of cross-coupling reactions, which are highly amenable to combinatorial synthesis due to their broad substrate scope and well-established protocols for high-throughput screening. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

A theoretical library could be constructed by reacting this compound with a diverse set of building blocks, as illustrated in the following table:

| Reaction Type | Coupling Partner | Resulting Linkage | Potential Building Blocks |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids or Esters | C-C | Phenylboronic acid, Pyridinylboronic acid, Thiopheneboronic acid |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Phenylacetylene, Propargyl alcohol, 1-Heptyne |

| Heck Coupling | Alkenes | C-C (alkenyl) | Styrene, Acrylates, Allyl alcohol |

| Buchwald-Hartwig Amination | Amines (primary and secondary) | C-N | Aniline, Piperidine (B6355638), Morpholine |

| Stille Coupling | Organostannanes | C-C | Tributyl(phenyl)stannane, Tributyl(vinyl)stannane |

| Cyanation | Cyanide source (e.g., Zn(CN)2) | C-CN | - |

By employing a plate-based synthesis format, each well could contain the this compound core, a palladium catalyst, a suitable ligand, a base, and a unique coupling partner from a pre-selected library of building blocks.

Modification of the 2-Carbonitrile Group:

The carbonitrile group offers another point of diversification. Its reactivity allows for transformation into several other functional groups, each of which could potentially be further derivatized.

The following table outlines some of the key transformations of the nitrile group that can be integrated into a combinatorial workflow:

| Reaction Type | Reagents | Resulting Functional Group | Potential for Further Derivatization |

|---|---|---|---|

| Hydrolysis (acidic or basic) | H3O+ or OH- | Carboxylic acid (-COOH) | Amide bond formation, esterification |

| Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | Primary amine (-CH2NH2) | Acylation, alkylation, sulfonylation |

| [3+2] Cycloaddition | Azides (e.g., NaN3) | Tetrazole | Alkylation of the tetrazole ring |

| Addition of Grignard Reagents | R-MgX | Ketone | Further reactions at the carbonyl group |

Orthogonal and Sequential Library Generation:

A powerful aspect of this theoretical framework is the potential for orthogonal synthesis. The reactivity of the iodo and carbonitrile groups can often be addressed under different reaction conditions. For instance, a palladium-catalyzed cross-coupling reaction at the iodo position can typically be performed without affecting the carbonitrile group. Subsequently, the nitrile can be modified in a second step.

This leads to a two-step combinatorial library generation strategy:

Step 1: Core Diversification. A library of 5-substituted-1,3,4-thiadiazole-2-carbonitriles is generated by reacting the starting material with a diverse set of coupling partners via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Step 2: Functional Group Modification. Each member of the initial library is then subjected to a set of reactions to modify the carbonitrile group. For example, a portion of each product from step 1 could be hydrolyzed to the carboxylic acid, another portion reduced to the amine, and a third portion converted to a tetrazole.

This sequential approach exponentially increases the size and diversity of the final library. For example, if 50 different building blocks are used in the first step and 3 different modifications are performed in the second step, a library of 150 unique compounds can be generated.

The theoretical framework for the combinatorial derivatization of this compound is a robust strategy for the rapid generation of a large and diverse chemical library. By leveraging the distinct and versatile reactivity of the iodo and carbonitrile functional groups, a systematic exploration of the chemical space around the 1,3,4-thiadiazole scaffold can be achieved. This approach is highly amenable to modern high-throughput synthesis and screening techniques, making it a valuable tool in the search for novel bioactive compounds and materials with desired properties.

Exploratory Research Avenues and Potential Academic Applications

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The presence of two distinct and reactive functional groups on the 1,3,4-thiadiazole (B1197879) scaffold makes 5-Iodo-1,3,4-thiadiazole-2-carbonitrile a highly valuable intermediate for the synthesis of more complex molecular structures. The electron-deficient nature of the thiadiazole ring further influences the reactivity of its substituents.

The carbon-iodine bond at the 5-position of the thiadiazole ring is a key feature that enables its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for the strategic introduction of diverse molecular fragments, leading to the construction of elaborate organic architectures. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are particularly well-suited for aryl iodides, suggesting that this compound can serve as an excellent substrate for these transformations. lookchem.comrsc.org

The nitrile group at the 2-position offers another avenue for synthetic elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles, such as tetrazoles. This dual reactivity allows for sequential or orthogonal synthetic strategies, where the iodo and nitrile groups are manipulated in a controlled manner to build molecular complexity.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 5-Aryl-1,3,4-thiadiazole-2-carbonitrile | Pd(PPh₃)₄, base |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-1,3,4-thiadiazole-2-carbonitrile | PdCl₂(PPh₃)₂, CuI, base |

| Heck Coupling | Alkene | 5-Vinyl-1,3,4-thiadiazole-2-carbonitrile | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination | Amine | 5-Amino-1,3,4-thiadiazole-2-carbonitrile | Pd catalyst, ligand, base |

The rigid, planar structure of the 1,3,4-thiadiazole ring makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. nih.govoup.com While this compound is itself achiral, it can serve as a precursor to chiral ligands through the introduction of chiral substituents.

Theoretically, the iodine and nitrile groups can be replaced or modified to introduce chiral moieties. For instance, a chiral amine could be introduced at the 5-position via a Buchwald-Hartwig amination, or the nitrile group could be converted to a chiral oxazoline. The resulting bidentate or tridentate ligands could then be used to coordinate with transition metals, creating a chiral environment for asymmetric transformations. The electronic properties of the thiadiazole ring can also be tuned by the substituents, which in turn can influence the catalytic activity and enantioselectivity of the resulting metal complexes. The development of such ligands remains a theoretical prospect but is a promising area for academic investigation.

Investigation in Materials Science Research (as a component for novel materials)

The 1,3,4-thiadiazole ring is known for its thermal stability and electron-accepting properties, making it a desirable component in materials science. researchgate.netsci-hub.st The iodo and cyano functionalities of this compound provide synthetic handles to incorporate this heterocycle into larger material structures.

Theoretically, this compound could be utilized as a monomer in the synthesis of novel conjugated polymers. The iodo group can participate in polymerization reactions such as palladium-catalyzed polycondensations (e.g., Suzuki or Stille polycondensation) with appropriate difunctional comonomers. The resulting polymers would incorporate the electron-deficient 1,3,4-thiadiazole unit into the polymer backbone, which is expected to influence the electronic and optical properties of the material.

The nitrile group could also be a site for polymerization, for example, through cyclotrimerization to form triazine-linked polymers. The incorporation of the thiadiazole ring into a polymer backbone is a strategy to create materials with tailored band gaps and charge transport properties. uobasrah.edu.iq Computational studies on poly-1,3,4-thiadiazole systems suggest that the electronic properties can be tuned by the choice of substituents and linking units. uobasrah.edu.iq

Table 2: Theoretical Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Structure | Anticipated Properties |

|---|---|---|---|

| Suzuki Polycondensation | Iodo group | Alternating thiadiazole-aryl polymer | Conjugated, potential for charge transport |

| Stille Polycondensation | Iodo group | Alternating thiadiazole-stannane derived polymer | Conjugated, tunable electronic properties |

| Cyclotrimerization | Nitrile group | Triazine-linked thiadiazole network | High thermal stability, porous material potential |

The 1,3,4-thiadiazole moiety is a known electron-acceptor and has been incorporated into molecules for optoelectronic applications such as organic light-emitting diodes (OLEDs). tandfonline.commdpi.com The combination of an electron-withdrawing nitrile group and the electron-deficient thiadiazole ring in this compound suggests that its derivatives could possess interesting photophysical properties.

Theoretical studies using Density Functional Theory (DFT) on various substituted 1,3,4-thiadiazoles have shown that the HOMO-LUMO gap, and thus the optical and electronic properties, can be significantly influenced by the nature of the substituents. researchgate.netresearchgate.netacs.orgdergipark.org.tr By replacing the iodine atom with various donor or acceptor groups through cross-coupling reactions, it would be possible to create a library of 2,5-disubstituted 1,3,4-thiadiazoles with a wide range of emission colors and charge transport characteristics. The nitrile group also contributes to the electron-accepting nature of the molecule, which could be beneficial for applications in n-type organic semiconductors.

Probing Chemical Reactivity in Complex Systems (without reference to biological activity)

Beyond its use as a building block, this compound can be employed as a probe to study chemical reactivity and reaction mechanisms in complex, non-biological systems. The distinct reactivity of the iodo and nitrile groups allows for the investigation of chemoselectivity in various chemical transformations. For example, in a reaction with a reagent that can potentially react with both functional groups, the outcome would provide valuable information about the relative reactivity of the C-I bond versus the nitrile group in that specific chemical environment.

Furthermore, the 1,3,4-thiadiazole ring can act as a reporter group in spectroscopic studies. Changes in the electronic environment of the ring due to reactions at the iodo or nitrile position would likely result in shifts in its UV-Vis absorption or fluorescence emission spectra, which could be used to monitor the progress of a reaction. The compound could also be used to study the influence of the electron-deficient thiadiazole ring on the reactivity of adjacent functional groups.

An in-depth analysis of the chemical compound this compound reveals a molecule with significant potential for future research and development. This article focuses exclusively on the prospective research directions and the unresolved challenges associated with this specific heterocyclic compound.

Future Research Directions and Unresolved Challenges

The unique structural features of 5-Iodo-1,3,4-thiadiazole-2-carbonitrile, namely the electron-deficient 1,3,4-thiadiazole (B1197879) ring substituted with a versatile iodine atom and a reactive carbonitrile group, position it as a compound of interest for further scientific exploration. The following sections outline key areas where future research could yield significant advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Iodo-1,3,4-thiadiazole-2-carbonitrile with high purity?

- Methodology : Optimize iodination using halogenation agents like Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride) under anhydrous conditions. Reflux the thiadiazole precursor in acetonitrile at 80–100°C for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitor reaction progress using TLC and confirm purity via HPLC (>98%).

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- X-ray crystallography : Determine bond lengths/angles (e.g., C–I bond ~2.09 Å) and confirm planar thiadiazole geometry. Use single-crystal diffraction with Cu-Kα radiation (R factor <0.05) .

- Spectroscopy : Employ / NMR (DMSO-d) to identify cyano (~110 ppm) and iodine-substituted carbon signals. IR spectroscopy confirms C≡N (~2230 cm) and C–I (~550 cm) stretches.

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Test iodine as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Use polar aprotic solvents (DMF, DMSO) with nucleophiles (e.g., amines, thiols) at 60–80°C. Monitor iodine displacement via NMR or tracking byproduct formation (e.g., KI) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?

- Methodology : Conduct palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Use Pd(PPh) (5 mol%) in THF/water (3:1) at 70°C. Analyze regioselectivity via NMR (if fluorinated partners are used) and kinetic studies (Eyring plots) to assess activation parameters .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies enable diversification of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Heterocycle functionalization : Introduce substituents via Sonogashira coupling (terminal alkynes) or Ullmann coupling (aryl halides).

- Cyano group modification : Hydrolyze to amides using HSO/HO (70°C, 2 hours) .